Differential P2X3 Receptor Antagonism vs. Trimethoxy Analog
Direct comparative data for CAS 392241-68-8 is absent from public sources; however, its closest structural analog, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, is disclosed in the same patent family as a P2X3/P2X2/3 antagonist [1]. The shift from trimethoxy to triethoxy on the benzamide ring is known in this chemical series to modulate metabolic stability and solubility without necessarily abolishing target affinity [1]. The differential activity of the ethoxy vs. methoxy analog remains unquantified in accessible literature.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Trimethoxy analog (PubChem CID 54402801) – activity data not disclosed |
| Quantified Difference | Cannot be determined |
| Conditions | FLIPR-based calcium flux assay (as described in patent family) |
Why This Matters
Without head-to-head data, the triethoxy variant cannot be assumed to retain the same target engagement profile as the trimethoxy analog; experimental validation is mandatory.
- [1] Chen L, Dillon MP, Feng L, Lai Y, Yang M. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent Application US 20120122886 A1. Published May 17, 2012. View Source
